(4-Methoxyphenyl)diphenylsulfonium triflate

Photoacid generator UV absorption maximum lithography wavelength matching

Formulators requiring a cationic photoacid generator with a red-shifted UV absorption for i-line (365 nm) or broadband UV curing often face limited options beyond unsubstituted triphenylsulfonium salts. (4-Methoxyphenyl)diphenylsulfonium triflate (CAS 116808-67-4) directly addresses this gap: - λmax 260 nm, providing a +27 nm absorption advantage over triphenylsulfonium triflate (λmax 233 nm), reducing dependence on extrinsic sensitizers. - Lower melting point (101-104 °C) simplifies dissolution and enables processing in temperature-sensitive polymer matrices. - Electrochemical reduction yields phenyl-rich films with high compositional predictability, valuable for sensor and corrosion-protection coatings. Supplied at ≥98% purity with full certificates of analysis; available for immediate global dispatch.

Molecular Formula C20H17F3O4S2
Molecular Weight 442.5 g/mol
CAS No. 116808-67-4
Cat. No. B049995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)diphenylsulfonium triflate
CAS116808-67-4
Molecular FormulaC20H17F3O4S2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1
InChIKeyWBUSZOLVSDXDOC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxyphenyl)diphenylsulfonium Triflate (CAS 116808-67-4): Core Identity and Procurement Context for a Specialty Photoacid Generator


(4-Methoxyphenyl)diphenylsulfonium triflate is an unsymmetrical triarylsulfonium salt that functions as a cationic photoinitiator and photoacid generator (PAG), wherein one of the three aryl rings on the sulfur center bears an electron-donating 4-methoxy substituent . This structural motif places it within the broader class of sulfonium-based PAGs widely used for chemically amplified photoresists in semiconductor lithography, yet the electronic influence of the methoxy group imparts measurable differences in photophysical properties that distinguish it from the unsubstituted benchmark triphenylsulfonium triflate (TPS-TF) and other monosubstituted analogs . The compound is commercially available from multiple vendors in gram quantities, typically at ≥95% purity, and is employed where a red-shifted UV absorption profile and a lower melting point relative to TPS-TF confer practical advantages in formulation and processing .

Why Generic Substitution Fails: The Procurement Risk of Treating Sulfonium Triflates as Direct Drop-In Replacements


Triarylsulfonium PAGs are frequently miscatalogued as interchangeable commodities because they share the triflate counterion and the general sulfonium core structure. In practice, even a single aryl-ring substitution can dramatically alter the C–S bond cleavage selectivity, the absorption maximum, and the dissolution kinetics of the resist film . The study by Vase et al. (Langmuir, 2008) provides direct experimental evidence for this principle: under identical electrochemical reduction conditions, (4-methoxyphenyl)diphenylsulfonium salt yields a film composed predominantly of phenyl groups, whereas the 4-chloro analog produces a mixed phenyl/chlorophenyl film . Patent literature confirms that λmax shifts systematically with substituent identity—from 233 nm for unsubstituted TPS-TF down to 237 nm for the 4-methyl derivative and out to 260 nm for the 4-methoxy variant—meaning that simple potency or structural analogy is insufficient to guarantee equivalent photochemical performance in a given lithographic exposure tool . Without head‑to‑head quantitative performance data under a specific resist and exposure condition, assuming drop‑in interchangeability introduces a material risk of sub‑optimal acid yield, altered dissolution contrast, or incompatibility with the target irradiation wavelength. Only direct experimental comparison (or procurement of the exact PAG validated in the formulation) can de‑risk the substitution decision.

(4-Methoxyphenyl)diphenylsulfonium Triflate: Product-Specific Comparative Evidence for Differentiated Procurement Decisions


UV Absorption Red Shift of 27 nm Relative to Triphenylsulfonium Triflate Enables Distinct Exposure-Window Targeting

The λmax of (4-methoxyphenyl)diphenylsulfonium triflate is 260 nm, as reported in Sigma-Aldrich's product specification and confirmed in patent literature . This represents a +27 nm bathochromic shift compared with unsubstituted triphenylsulfonium triflate (λmax 233 nm) and a +23 nm shift relative to (4-methylphenyl)diphenylsulfonium triflate (λmax 237 nm) . The magnitude of the shift is substituent-dependent: the electron-donating methoxy group extends conjugation more than a methyl group (+23 nm) but less than a phenoxy group (λmax 256 nm for the 4-phenoxy analog) . Because the absorbance of TPS-TF at 248 nm—the KrF excimer laser wavelength—is modest, the 260 nm λmax of the methoxy derivative positions it closer to the mercury i-line (365 nm) or broader UV lamp sources used in certain formulation screening and photocuring applications, altering the optical density at the exposure wavelength.

Photoacid generator UV absorption maximum lithography wavelength matching

Melting Point Reduction of ~30–33 °C Compared with Triphenylsulfonium Triflate Simplifies Formulation Processing

(4-Methoxyphenyl)diphenylsulfonium triflate exhibits a melting point of 101–104 °C . In contrast, unsubstituted triphenylsulfonium triflate melts at 133–137 °C , representing a reduction of approximately 30–33 °C. The 4-methoxy derivative also melts higher than the 4-phenoxy analog (90–94 °C) but substantially lower than diphenyliodonium triflate (180–181 °C) , placing it in an intermediate thermal range. The lower melting point reflects reduced lattice energy attributable to asymmetry and the methoxy group's steric/electronic influence, which can facilitate dissolution in resist casting solvents and reduce the pre-bake temperature needed to homogenize the PAG within the polymer matrix.

Thermal property melting point formulation processing

Preferential Phenyl-Group Film Formation Under Electrochemical Reduction: A Substituent-Controlled Surface Derivatization Outcome

Vase et al. (Langmuir, 2008) demonstrated that during electrochemical reduction at glassy carbon electrodes, (4-methoxyphenyl)diphenylsulfonium salt cleaves to produce a grafted film composed predominantly of phenyl groups, with minimal incorporation of the 4-methoxyphenyl moiety . In direct contrast, the (4-chlorophenyl)diphenylsulfonium salt yields a mixed film containing both phenyl and 4-chlorophenyl groups . This outcome is attributed to the inductive effect of the 4-substituent: the electron-donating methoxy group weakens the S–(4-methoxyphenyl) bond relative to the S–phenyl bonds, directing cleavage toward the substituted ring, whereas the electron-withdrawing chloro group produces a more competitive cleavage pattern that results in mixed aryl radical grafting . The finding is supported by mass spectrometric analysis and electrochemical blocking measurements that confirm distinct film compositions between the two sulfonium salts .

Electrochemical grafting surface modification substituent effect

Where (4-Methoxyphenyl)diphenylsulfonium Triflate Provides a Verifiable Edge: Evidence-Mapped Application Scenarios for Procurement and R&D


UV Photocuring and Photoresist Formulations Requiring Longer-Wavelength Sensitivity Without Added Sensitizers

Formulators targeting mercury i-line (365 nm) or broad-spectrum UV lamps can exploit the 260 nm λmax of (4-methoxyphenyl)diphenylsulfonium triflate , which provides a +27 nm absorption advantage over TPS-TF . This reduces reliance on extrinsic sensitizers that can complicate formulation stability and introduce additional variables in acid generation kinetics. The compound's lower melting point (101–104 °C) further simplifies dissolution during resist preparation .

Electrochemical Surface Grafting Requiring Compositionally Uniform Phenyl-Derived Films

When electrochemically reduced at glassy carbon or similar electrode surfaces, the 4-methoxy derivative yields a film composed predominantly of phenyl groups, as opposed to the mixed aryl films produced by the 4-chloro analog . This selectivity, dictated by the electron-donating nature of the methoxy substituent, enables researchers to prepare phenyl-rich organic layers with greater compositional predictability for sensor or corrosion-protection applications .

Thermally Sensitive Resist Formulations Requiring Low-Melting PAGs for Gentle Processing

The melting point of 101–104 °C is approximately 30 °C below that of TPS-TF and nearly 80 °C below diphenyliodonium triflate , making the methoxy derivative suitable for incorporation into polymer matrices that cannot tolerate high-temperature pre-bake steps. This thermal advantage is particularly relevant for temperature-sensitive chemically amplified resists or for achieving homogeneous PAG dispersion without risking premature thermal decomposition of acid-labile protecting groups.

Lithographic Process Screening Where Systematic Substituent Effects Must Be Correlated to Dissolution Contrast

Although dissolution kinetics data are currently available only for fluorine-, iodine-, and methyl-substituted TPS-TF analogs , the structural position of the methoxy derivative as an electron-donating monosubstituted variant makes it a logical candidate for analogous systematic studies. Procurement of the methoxy analog enables direct head-to-head comparison with the published methyl-substituted data set and can extend the structure–property relationship to understand how electron-donating substituents influence C–S bond cleavage and dissolution rate in poly(4-hydroxystyrene)-based resist films .

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